molecular formula C22H23N5O4 B2673295 N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358415-54-9

N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2673295
CAS No.: 1358415-54-9
M. Wt: 421.457
InChI Key: OXICVAUVNAPGRO-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core. Key structural attributes include:

  • Triazoloquinoxaline backbone: A bicyclic system combining a triazole and quinoxaline ring, which is associated with diverse bioactivities, including enzyme inhibition and receptor modulation.
  • Substituents: 1-Isopropyl group: Enhances lipophilicity and may influence metabolic stability. Acetamide side chain: Linked to a 2,5-dimethoxyphenyl group, which may enhance solubility and target binding affinity.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-13(2)20-24-25-21-22(29)26(16-7-5-6-8-17(16)27(20)21)12-19(28)23-15-11-14(30-3)9-10-18(15)31-4/h5-11,13H,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXICVAUVNAPGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N5O4
  • Molecular Weight : 433.4598 g/mol
  • SMILES Notation : COc1ccc(cc1NC(=O)Cn1cnc2c(c1=O)cnn2c1ccc(cc1C)C)OC

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key steps include:

  • Formation of Quinoxaline Core : Utilizing cyclization reactions to build the quinoxaline structure.
  • Triazole Integration : Incorporating the triazole moiety through condensation reactions.
  • Final Coupling : Attaching the 2,5-dimethoxyphenyl group via acetamide formation.

Anticancer Properties

Research indicates that derivatives of quinoxaline and triazole exhibit significant anticancer activity. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia). It demonstrated potent activity with IC50 values comparable to established chemotherapeutics like doxorubicin.
Cell LineIC50 (μM)Reference CompoundIC50 (μM)
HeLa0.126Doxorubicin0.150
SMMC-77210.071Doxorubicin0.100
K5620.164Doxorubicin0.200

The biological activity is believed to stem from the compound's ability to induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth and survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways.

Structure-Activity Relationship (SAR)

Studies on related compounds suggest that specific structural features significantly influence biological activity:

  • Electron Donating Groups : Substituents like methoxy groups enhance potency.
  • Aliphatic vs Aromatic Linkers : The presence of aromatic linkers has been shown to improve binding affinity to target proteins involved in tumor growth.

Recent Advances

A recent study by Xia et al. highlighted the effectiveness of similar quinoxaline derivatives in inducing apoptosis in cancer cells. The study reported that modifications at specific positions on the quinoxaline ring could enhance anticancer properties significantly.

Comparative Studies

In comparative studies involving various quinoxaline derivatives, it was found that compounds with electron-rich substituents exhibited higher cytotoxicity against cancer cell lines than those with electron-withdrawing groups.

Scientific Research Applications

Anticancer Activity

Quinoxaline derivatives, including N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, have shown significant anticancer activity. Research indicates that quinoxaline derivatives can inhibit the growth of various cancer cell lines. For instance:

  • In vitro studies have demonstrated that certain quinoxaline derivatives exhibit growth inhibition against melanoma and other tumor cell lines. Specifically, compounds with electron-donating groups at the para position showed enhanced activity against melanoma (MALME-M) tumor cells with a growth inhibition percentage of 55.75% .
  • Structure-Activity Relationship (SAR) studies reveal that modifications to the quinoxaline structure can significantly affect its potency. Compounds with specific substituents at the second position from the quinoxaline nucleus have been noted to enhance activity against breast cancer cell lines (MCF-7) and liver hepatocellular carcinoma (Hep G2) .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated that:

  • Synergistic effects were observed when this compound was combined with conventional antibiotics like Ciprofloxacin and Ketoconazole. This combination exhibited enhanced efficacy against resistant strains of bacteria and fungi .

Neuropharmacological Applications

Research has also explored the neuropharmacological implications of this compound:

Cognitive Enhancement

Some studies suggest that quinoxaline derivatives may enhance cognitive functions. For example:

  • Learning and Memory : Certain compounds derived from quinoxalines have been reported to improve learning capacities in animal models. This includes enhancements in memory retention and cognitive processing speed, indicating potential applications in treating cognitive disorders .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Findings References
AnticancerInhibition of melanoma cell line with 55.75% growth inhibition; SAR indicates potency variations
AntimicrobialSynergistic effects with antibiotics; effective against resistant pathogens
NeuropharmacologicalPotential cognitive enhancement; improvements in learning and memory retention

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Triazoloquinoxaline vs. Triazolopyrimidine: The quinoxaline core in the target compound may enable π-π stacking with aromatic residues in enzyme active sites, differing from flumetsulam’s pyrimidine-based ALS inhibition .
  • Role of Substituents: The isopropyl group likely improves metabolic stability compared to smaller alkyl chains in analogues.
  • Agrochemical vs. Pharmaceutical Potential: Structural parallels to oxadixyl (fungicide) and pyrrolotriazolopyrazine (pharmaceutical) suggest dual applicability, though empirical data is needed .

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic optimization requires a factorial experimental design to isolate critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Statistical methods like response surface methodology (RSM) can minimize trial-and-error approaches by modeling interactions between parameters . For example, quantum chemical calculations (e.g., density functional theory) can predict transition states and guide solvent selection, as demonstrated in reaction path search methodologies . Purification strategies should leverage membrane separation technologies or high-performance liquid chromatography (HPLC), aligning with CRDC subclass RDF2050104 .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:
Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C/DEPT): Assign proton environments, particularly for the triazoloquinoxaline core and dimethoxyphenyl substituents.
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula and detect isotopic patterns.
  • X-ray crystallography: Resolve stereochemical ambiguities in the isopropyl and acetamide groups.
  • HPLC-DAD/ELSD: Quantify purity and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Methodological Answer:
Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). Pair with molecular dynamics (MD) simulations (AMBER/NAMD) to assess binding stability over time. Quantum mechanics/molecular mechanics (QM/MM) hybrid models can elucidate electron transfer mechanisms in redox-active environments . Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) and cross-reference with metabolomic profiling to identify off-target effects .

Advanced: What experimental strategies resolve contradictions in activity data across different assay platforms?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., buffer pH, cell line viability). Implement a tiered validation protocol:

Dose-response consistency: Test the compound in orthogonal assays (e.g., fluorescence-based vs. radiometric).

Control normalization: Use internal standards (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability.

Meta-analysis: Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration) .

High-content screening (HCS): Combine phenotypic readouts (cell morphology, apoptosis markers) with target engagement data .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:
Prioritize target-agnostic assays to capture broad bioactivity:

  • Cytotoxicity: MTT/XTT assays in immortalized cell lines (e.g., HEK293, HepG2).
  • Membrane permeability: Caco-2 monolayer model for passive diffusion.
  • Plasma stability: Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS.
  • CYP450 inhibition: Fluorescent probe assays (e.g., CYP3A4 inhibition with midazolam) .

Advanced: How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold diversification: Modify substituents on the triazoloquinoxaline (e.g., isopropyl → cyclopropyl) and dimethoxyphenyl groups.
  • Free-Wilson vs. Hansch analysis: Statistically correlate substituent descriptors (π, σ) with bioactivity.
  • Parallel synthesis: Use automated liquid handlers to generate libraries (50–100 analogs) for high-throughput screening.
  • Crystallographic validation: Co-crystallize active derivatives with targets to confirm binding hypotheses .

Advanced: What methodologies address metabolic instability observed in preclinical studies?

Methodological Answer:

  • Metabolite identification: Incubate with liver microsomes (human/rat) and analyze via LC-MSⁿ to identify labile sites (e.g., acetamide hydrolysis).
  • Isotope labeling: Introduce deuterium at metabolically vulnerable positions (e.g., α-carbon of acetamide).
  • Prodrug design: Mask polar groups (e.g., phosphate esters) to enhance bioavailability.
  • Pharmacokinetic modeling: Use compartmental models to predict optimal dosing intervals .

Basic: How should researchers handle safety and toxicity assessments in early-stage studies?

Methodological Answer:

  • Acute toxicity: Follow OECD Guideline 423 (fixed-dose procedure) in rodent models.
  • Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay.
  • First-aid protocols: Reference SDS guidelines for accidental exposure (e.g., skin decontamination with soap/water, eye irrigation) .

Advanced: What reactor designs improve scalability for multi-step syntheses of this compound?

Methodological Answer:

  • Continuous-flow reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization of triazoloquinoxaline).
  • Membrane reactors: Separate intermediates in situ to prevent side reactions (CRDC subclass RDF2050104) .
  • Process analytical technology (PAT): Use inline FTIR/Raman probes for real-time monitoring of critical quality attributes (CQAs) .

Advanced: How can interdisciplinary approaches resolve mechanistic ambiguities in the compound’s mode of action?

Methodological Answer:

  • Chemoproteomics: Use activity-based protein profiling (ABPP) to identify engaged targets.
  • CRISPR-Cas9 screens: Knock out putative targets and assess resistance phenotypes.
  • Systems biology models: Integrate transcriptomic and proteomic data to map signaling pathways perturbed by the compound .

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